D-Rhamnose

Catalog No.
S621246
CAS No.
634-74-2
M.F
C6H12O5
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Rhamnose

CAS Number

634-74-2

Product Name

D-Rhamnose

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyhexanal

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5-,6-/m1/s1

InChI Key

PNNNRSAQSRJVSB-KVTDHHQDSA-N

SMILES

CC(C(C(C(C=O)O)O)O)O

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O
  • Inhibit the growth of certain bacteria: Research has shown that D-rhamnose can inhibit the growth of specific pathogenic bacteria, such as Pseudomonas aeruginosa, a common cause of hospital-acquired infections [].
  • Disrupt bacterial cell walls: D-rhamnose may interfere with the formation of the bacterial cell wall, a crucial structure for bacterial survival [].

D-Rhamnose is a naturally occurring deoxy sugar classified as a 6-deoxy-hexose. It is predominantly found in its L-form, known as L-rhamnose, but D-rhamnose is also present in certain bacterial species, such as Pseudomonas aeruginosa and Helicobacter pylori . This sugar plays a crucial role in various biological processes and is commonly bound to other sugars in nature, often serving as a glycone component in glycosides derived from plants .

The mechanism of action of D-rhamnose depends on the specific context. Here are two potential scenarios:

  • Bacterial Adhesion: D-rhamnose residues in bacterial LPS interact with specific receptors on host cells, promoting bacterial attachment and colonization [2].
  • Gut Health: The potential mechanism for D-rhamnose
, particularly glycosylation processes. It can react with periodates to produce formaldehyde through vicinal diol cleavage . Additionally, D-rhamnose can be synthesized from GDP-D-mannose via enzymatic pathways involving GDP-D-mannose-4,6-dehydratase and rhamnose-6-phosphate reductase . These reactions are essential for the biosynthesis of polysaccharides and glycoproteins in bacteria.

D-Rhamnose exhibits significant biological activity. It is integral to the structure of bacterial cell walls, particularly in Gram-positive bacteria where it contributes to the virulence and structural integrity of the cell wall polysaccharides . The presence of D-rhamnose in bacterial glycans has been linked to immune responses, as natural antibodies against L-rhamnose are prevalent in human serum . Furthermore, its role in cell wall architecture makes it a target for therapeutic interventions against bacterial infections.

D-Rhamnose can be synthesized through various methods:

  • Enzymatic Synthesis: The conversion of GDP-D-mannose to GDP-D-rhamnose involves two key enzymes: GDP-D-mannose-4,6-dehydratase and rhamnose-6-phosphate reductase .
  • Chemical Synthesis: Chemical methods include the protection and deprotection of hydroxyl groups on rhamnose derivatives to facilitate glycosylation reactions .
  • Microbial Fermentation: Certain microorganisms can produce D-rhamnose through fermentation processes, utilizing glucose or other sugars as substrates.

D-Rhamnose has diverse applications across various fields:

  • Pharmaceuticals: Its unique structural properties make it useful in drug formulation and development.
  • Food Industry: D-Rhamnose is used as a sweetener and flavor enhancer due to its low-calorie content.
  • Biotechnology: It serves as a building block for the synthesis of oligosaccharides and polysaccharides used in vaccines and other bioproducts

    Studies have shown that D-rhamnose interacts with various biological receptors and enzymes. Its presence can influence immune responses by modulating the activity of natural antibodies. Additionally, research on rhamnosyl dioxanium ions has revealed their role in facilitating glycosylation reactions, which are critical for synthesizing complex carbohydrates . Understanding these interactions provides insights into potential therapeutic applications targeting bacterial infections.

D-Rhamnose shares structural similarities with several other sugars. Here are some comparable compounds:

Compound NameTypeKey Features
L-Rhamnose6-deoxy-hexosePredominantly found in nature; essential for bacteria
L-Fucose6-deoxy-hexoseImportant for cell signaling; found in human tissues
D-MannoseHexosePrecursor for D-rhamnose; involved in glycoprotein synthesis
D-GalactoseHexoseCommonly found in dairy products; important for metabolism

Uniqueness of D-Rhamnose: Unlike many naturally occurring sugars that exist predominantly in their D-form, D-rhamnose is notable for its occurrence in both D- and L-forms within different biological contexts. Its specific role in bacterial virulence and cell wall structure further distinguishes it from similar compounds.

XLogP3

-2.4

UNII

53N1T0V28U

Other CAS

634-74-2

Wikipedia

D-rhamnose

Dates

Modify: 2023-08-15

Explore Compound Types